molecular formula C10H6BrNO3 B1373331 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid CAS No. 1272756-55-4

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Cat. No.: B1373331
CAS No.: 1272756-55-4
M. Wt: 268.06 g/mol
InChI Key: RZDAQYJACDJDSS-UHFFFAOYSA-N
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Description

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid (CAS 1272756-55-4) is a brominated quinoline derivative serving as a versatile building block in medicinal chemistry and antibacterial research . This compound features the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, which is a privileged structure in the development of antibacterial agents . The strategic bromine substitution at the 6-position and the carboxylic acid moiety at the 8-position provide distinct sites for synthetic modification, enabling the creation of diverse analogue libraries for structure-activity relationship (SAR) studies. This scaffold is of significant interest in infectious disease research. Compounds based on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure have demonstrated potent activity against both chloroquine-sensitive (CQ-S) and multi-drug-resistant (MDR) strains of Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . The simplicity of this scaffold, compared to earlier quinolones with long fatty side chains, presents potential for improved physicochemical properties, making it a promising candidate for preclinical antimalarial development . Furthermore, this chemical series shares significant pharmacophore overlap with quinolone antibiotics, which typically target bacterial type II topoisomerase (DNA gyrase and topoisomerase IV), though careful analogue design is required to avoid undesired interactions . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

6-bromo-4-oxo-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDAQYJACDJDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Steps

The synthesis often begins with substituted anthranilic acids or their derivatives. For example, tetrafluoroanthranilic acid derivatives have been used as starting points for related quinoline carboxylic acids. In analogous syntheses, the anthranilic acid is reacted with acetic anhydride and acetic acid to form acetylated intermediates, which are then converted to benzoyl chlorides using oxalyl chloride and catalytic N,N-dimethylformamide (DMF).

Formation of Quinoline Ring

A key step involves the reaction of these benzoyl chlorides with malonic acid derivatives or equivalents in the presence of strong bases (such as n-butyllithium) to form keto esters. These intermediates undergo cyclization promoted by bases like potassium t-butoxide in t-butanol, resulting in the formation of the 1,4-dihydroquinoline ring system with the 4-oxo group.

Bromination at the 6-Position

Selective bromination at the 6-position of the quinoline ring is typically achieved by treating the appropriate quinoline intermediate with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or dichloromethane solvents at regulated temperatures). This step requires careful control to avoid polybromination or substitution at undesired positions.

Introduction of the Carboxylic Acid Group at Position 8

The carboxylic acid at the 8-position is introduced either by direct functionalization of the quinoline ring or by using precursors that already contain the carboxyl group. Hydrolysis of ester intermediates under acidic or basic conditions yields the free carboxylic acid.

Purification and Isolation

The final compound is isolated by precipitation upon acidification, filtration, and washing with solvents such as water, ether, or acetonitrile. Purification methods include recrystallization and column chromatography on silica gel using solvent mixtures like toluene, hexane, and ether.

Summary Table of Key Reaction Steps

Step No. Reaction Type Reagents/Conditions Intermediate/Product Notes
1 Acetylation Acetic anhydride, acetic acid 2-acetylamino-substituted benzoic acid Starting from anthranilic acid
2 Conversion to benzoyl chloride Oxalyl chloride, DMF catalyst, dichloromethane Benzoyl chloride intermediate Activation for further reaction
3 Malonate addition n-Butyllithium, malonic half acid ester Keto ester intermediate Prepares for cyclization
4 Cyclization Potassium t-butoxide in t-butanol 1,4-dihydroquinoline-4-one ethyl ester Ring closure step
5 Bromination Bromine or NBS in acetic acid or dichloromethane 6-Bromo substituted quinoline intermediate Selective halogenation
6 Hydrolysis Acidic or basic hydrolysis 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid Final deprotection step
7 Purification Filtration, recrystallization, chromatography Pure target compound Ensures compound purity

Research Findings and Optimization Notes

  • The use of triethyl orthoformate and acetic anhydride in the initial steps facilitates the formation of reactive intermediates for subsequent amine substitution and cyclization.
  • Cyclopropylamine or other amines can be used to modify the quinoline nitrogen, but for this compound, the focus remains on maintaining the core structure without N-substitution.
  • Reaction temperatures typically range from ambient to 100–150 °C depending on the step, with reflux conditions common in cyclization steps.
  • Potassium t-butoxide in t-butanol is a preferred base for promoting ring closure due to its strong basicity and solubility properties.
  • Bromination requires careful stoichiometric control to avoid over-bromination, with reaction times from a few minutes to several hours depending on scale and conditions.
  • Hydrolysis and purification steps are critical for removing side-products and obtaining the acid in high purity, which is essential for downstream applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 undergoes substitution reactions under specific conditions:

  • Reagents/Conditions :

    • Amines (e.g., piperazine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C .

    • Catalytic Pd coupling in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Products :

    Substituting AgentProductYield (%)
    Piperazine6-(Piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid72%
    Morpholine6-(Morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid68%

Hydrolysis and Esterification

The carboxylic acid group participates in hydrolysis and esterification:

  • Hydrolysis :

    • Ethyl ester derivatives are hydrolyzed using NaOH (2M) in ethanol/water (1:1) at reflux (80°C) for 4–6 hrs.

    • Yields: 85–90% free acid.

  • Esterification :

    • Reacted with ethanol/H<sub>2</sub>SO<sub>4</sub> under reflux to form ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate (yield: 78%).

Halogen Exchange Reactions

Bromine at position 6 can be replaced by other halogens:

  • Fluorination :

    • KF/Al<sub>2</sub>O<sub>3</sub> in DMF at 150°C for 12 hrs yields 6-fluoro derivatives .

    • Yield : 63% .

Cyclization Reactions

The quinoline core facilitates cyclization to form fused heterocycles:

  • Reagents : POCl<sub>3</sub> or PCl<sub>5</sub> at 100–120°C .

  • Product : 6-Bromo-8-chloro-1H-pyrano[3,4-b]quinolin-4-one (yield: 58%) .

Metal-Catalyzed Cross-Couplings

Pd-catalyzed reactions enable functionalization:

  • Suzuki-Miyaura Coupling :

    • Reacted with phenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and Na<sub>2</sub>CO<sub>3</sub> in toluene/ethanol (3:1) at 90°C.

    • Yield : 6-Phenyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid (65%).

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

DerivativeAntimicrobial MIC (μg/mL)Anticancer IC<sub>50</sub> (μM)
6-Piperazinyl derivative0.125 (S. aureus) 12.4 (MCF-7)
6-Fluoro derivative0.25 (E. coli) 18.9 (A549)

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C via decarboxylation.

  • Photodegradation : UV light (254 nm) induces ring-opening to form 6-bromo-8-carboxycoumarin derivatives .

This compound’s reactivity profile enables its use as a scaffold for synthesizing antimicrobial and anticancer agents. Experimental protocols from patents and synthesis studies validate these pathways.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents
One of the most significant applications of 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is its role as an antibacterial agent. Compounds derived from the quinoline structure have been extensively studied for their effectiveness against a range of bacterial infections. Research indicates that derivatives of this compound exhibit potent activity against Gram-positive and Gram-negative bacteria, making them valuable in the development of new antibiotics to combat antibiotic-resistant strains .

Pharmaceutical Compositions
The compound has been incorporated into various pharmaceutical formulations aimed at treating infections. Its derivatives have been shown to possess improved pharmacokinetic properties and reduced toxicity, enhancing their therapeutic efficacy. For instance, studies have demonstrated that modifications to the carboxylic acid moiety can significantly influence the antibacterial potency and selectivity of these compounds .

Organic Synthesis

Synthetic Intermediates
this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the synthesis of various derivatives with tailored properties. This versatility makes it an important building block in organic chemistry, especially in synthesizing heterocyclic compounds .

Research and Development
In recent years, researchers have focused on developing new synthetic routes to obtain this compound more efficiently. For example, methods involving microwave-assisted synthesis have been explored to enhance yield and reduce reaction times. These advancements not only facilitate the production of this compound but also open avenues for its application in high-throughput screening processes in drug discovery .

Mechanism of Action

The mechanism of action of 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound can prevent bacterial growth and proliferation, making it a potential candidate for antibacterial drug development.

Comparison with Similar Compounds

Structural Variations and Substituent Positioning

The quinoline core allows for diverse substitutions. Key analogs and their differences are summarized below:

Compound Name Bromine Position Carboxylic Acid Position Additional Substituents Key Properties/Activities References
6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 6 3 None Synthesis challenges (failed Li exchange)
8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 8 3 None 75% yield via ester hydrolysis; NMR/MS data provided
7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7 3 Methyl at position 8 Improved aqueous solubility
8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 3 Chloro at 8, ethyl at 1 Antibacterial activity (vs. Norfloxacin)
6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid 6 2 None Predicted CCS: 145.2 Ų (M+H)+
8-Chloro-7-(piperazinyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 3 Chloro at 8, fluoro at 6, piperazinyl at 7 Strong antibacterial activity (vs. Clinafloxacin)

Key Observations :

  • Bromine Position : Bromine at position 6 (as in the target compound) vs. 7 or 8 alters electronic effects and steric hindrance. For example, 7-bromo-8-methyl-3-carboxylic acid () showed enhanced solubility due to the methyl group, while 8-bromo-3-carboxylic acid () was synthesized efficiently via ester hydrolysis.
  • Carboxylic Acid Position: Carboxylic acid at position 3 is most common in bioactive quinolones (e.g., ciprofloxacin analogs). Position 2 () or 8 (hypothetical for the target compound) may affect hydrogen bonding and metal chelation, critical for antibacterial activity.
  • Additional Substituents : Piperazinyl () and fluoro groups () enhance antibacterial potency by improving DNA gyrase binding and cell permeability.
Physicochemical Properties
  • Aqueous Solubility : Methyl or piperazinyl groups at position 7 or 8 improve solubility (e.g., 7-bromo-8-methyl analog in ). The target compound’s 8-carboxylic acid may reduce solubility compared to 3-carboxylic acid analogs due to increased polarity.
  • Stability: The 4-oxo group is prone to keto-enol tautomerism, but bromine at position 6 (electron-withdrawing) may stabilize the enol form.
  • Collision Cross-Section (CCS) : For 6-bromo-2-carboxylic acid (), CCS values (145.2–150.1 Ų) suggest a compact structure, which may influence pharmacokinetics .

Biological Activity

Chemical Structure and Properties
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a quinoline derivative characterized by a bromine atom at the 6th position, a carbonyl group at the 4th position, and a carboxylic acid group at the 8th position. Its molecular formula is C10H6BrNO3C_{10}H_6BrNO_3 with a melting point exceeding 300 °C .

Biological Activity

This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. The biological mechanisms of action primarily involve the inhibition of key enzymes and pathways that are critical for cellular processes.

Mechanism of Action

  • Enzyme Inhibition : As a quinolone derivative, it likely inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV, essential for DNA replication in bacteria . This inhibition leads to bacterial cell death.
  • Oxidative Stress Pathways : The compound may influence oxidative stress pathways, resulting in the generation of reactive oxygen species (ROS) that can damage cellular components .
  • Cell Signaling Modulation : It may also interact with various receptors and proteins, altering cellular signaling pathways involved in proliferation and apoptosis .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been shown to effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research has explored its potential as an anticancer agent. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antibacterial activity .

Case Study 2: Cancer Cell Line Studies
In experiments conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a reduction of cell viability by approximately 50% at concentrations ranging from 10 to 50 µM over 48 hours .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerMCF-7 (breast cancer)IC50 ~ 25 µM
MechanismDescription
Enzyme InhibitionTargets DNA gyrase and topoisomerase IV
Oxidative StressInduces ROS generation leading to cellular damage
Cell Signaling ModulationAlters pathways related to proliferation/apoptosis

Q & A

Q. What computational tools can predict the environmental impact of this compound’s aquatic toxicity?

  • Methodological Answer :
  • QSAR Models : Use tools like ECOSAR to estimate LC50 for fish/daphnia.
  • Read-Across Methods : Compare with structurally similar compounds (e.g., 8-chloro analogs) with known ecotoxicity data.
  • Validate predictions with acute toxicity assays using D. magna .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

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